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zinc;1,3,4-thiadiazolidine-2,5-dithione

Cat. No.: B13779155
M. Wt: 215.6 g/mol
InChI Key: JXQKFGNKJGANFZ-UHFFFAOYSA-N
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Description

Contextual Significance of Dithiolate Ligands in Inorganic and Materials Chemistry

Dithiolate ligands are a class of sulfur-containing molecules that can donate electrons to a metal center to form coordination complexes. As dianionic ligands with two sulfur donor atoms, they are classified as soft Lewis bases. wikipedia.org This property makes them particularly effective at forming stable bonds with soft Lewis acids, a category that includes many late transition metals and heavy metals. wikipedia.org

The versatility of dithiolate ligands is evident in their diverse coordination modes. They can act as chelating agents, forming a ring structure with a single metal center, or as bridging ligands that link two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. This structural flexibility is fundamental to their role in various chemical domains.

In the realm of bioinorganic chemistry, the thiolate functional group is a crucial component of many biological systems. wikipedia.org The amino acid cysteine, for instance, features a thiol group that is vital for coordinating metal ions in the active sites of numerous enzymes and proteins, such as metallothioneins and cytochrome P450. wikipedia.org Furthermore, dithiolene-type ligands, which are unsaturated versions of dithiolates, are found in the molybdopterin cofactor of certain enzymes. wikipedia.org

From a materials chemistry perspective, metal dithiolene complexes have garnered significant interest due to their unusual electronic and optical properties. wikipedia.orgrsc.org These complexes can exhibit intense colors, reversible redox behavior, and, in some cases, high electrical conductivity, making them candidates for applications in dyes, switches, and conducting materials. wikipedia.orgacs.org

Overview of 1,3,4-Thiadiazolidine-2,5-dithione (DMTD/Bismuthiol I) as a Versatile Ligand Precursor

The compound 1,3,4-thiadiazolidine-2,5-dithione is a heterocyclic molecule with the chemical formula C₂H₂N₂S₃. fda.govnih.gov It is also widely known by several synonymous names, including 2,5-Dimercapto-1,3,4-thiadiazole (B142945) (DMTD) and Bismuthiol I. nih.govamericanelements.com This nomenclature reflects a key feature of its chemistry: tautomerism. The molecule can exist in two tautomeric forms: the dithione form and the dithiol form. eprajournals.com

The dithiol form, 1,3,4-thiadiazole-2,5-dithiol (B7761095), possesses two acidic thiol (-SH) protons. The loss of these protons through deprotonation results in a dianionic dithiolate ligand, [C₂N₂S₃]²⁻. This transformation is central to its function as a versatile ligand precursor, enabling it to coordinate with metal ions. The resulting ligand can then chelate a metal center through its two exocyclic sulfur atoms, forming a stable five-membered ring.

Properties of 1,3,4-Thiadiazolidine-2,5-dithione
PropertyValue
Molecular FormulaC₂H₂N₂S₃ fda.gov
Molecular Weight150.25 g/mol fda.gov
Common Synonyms2,5-Dimercapto-1,3,4-thiadiazole; Bismuthiol I nih.gov
CAS Number1072-71-5 nih.gov
Key FeatureExists in dithiol-dithione tautomeric forms eprajournals.com

Research Scope and Importance of Zinc Complexes of 1,3,4-Thiadiazolidine-2,5-dithione

The coordination of 1,3,4-thiadiazolidine-2,5-dithione with zinc results in the formation of a specific metal complex, identified as 2,5-Dimercapto-1,3,4-thiadiazole zinc salt. chemicalbook.comchemsrc.com The importance of this and related complexes stems from the unique characteristics of both the zinc ion and the dithiolate ligand.

Zinc(II) is a d¹⁰ metal ion, meaning its d-orbitals are completely filled. This configuration makes it redox-inert under biological conditions and precludes ligand-field stabilization effects, allowing for flexible coordination geometries, most commonly tetrahedral or octahedral. nih.gov In biological systems, zinc is an essential trace element, acting as a catalytic or structural cofactor in a vast number of enzymes. nih.gov Its role often involves acting as a Lewis acid to activate substrates. nih.gov

When zinc(II) coordinates with the deprotonated form of DMTD, it forms a neutral complex where the divalent positive charge of the zinc is balanced by the dianionic ligand. Research into zinc complexes with related 1,3,4-thiadiazole-derived ligands has revealed a range of interesting properties and potential applications. For example, studies have shown that zinc(II) complexes with other thiadiazole derivatives can exhibit significant biological activity, including synergistic antibacterial effects and potent enzyme inhibition. mdpi.comnih.gov The chelation of the metal ion in these systems often occurs through a thiadiazole ring nitrogen and a deprotonated donor group from a substituent. mdpi.com

Furthermore, the broader field of zinc coordination complexes with nitrogen- and sulfur-containing heterocyclic ligands is being explored for applications in materials science. Some zinc complexes exhibit photoluminescence, making them of interest for optical materials. nih.govmdpi.com The ability of ligands like DMTD to act as bridging units also opens the possibility of forming coordination polymers with potentially useful electronic or structural properties. The research scope for zinc;1,3,4-thiadiazolidine-2,5-dithione thus encompasses fundamental structural and spectroscopic characterization, investigation of its potential biological activities, and exploration of its utility as a building block for functional materials.

Research Areas for Zinc-Thiadiazole Complexes
Research AreaObserved Properties/Applications in Related SystemsRelevant Citations
Bioinorganic ChemistryEnzyme inhibition (carbonic anhydrase), antibacterial activity mdpi.comnih.gov
Materials SciencePhotoluminescence, formation of coordination polymers nih.govmdpi.com
Coordination ChemistryFormation of mononuclear, dinuclear, and polynuclear complexes mdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2N2S3Zn+2 B13779155 zinc;1,3,4-thiadiazolidine-2,5-dithione

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H2N2S3Zn+2

Molecular Weight

215.6 g/mol

IUPAC Name

zinc;1,3,4-thiadiazolidine-2,5-dithione

InChI

InChI=1S/C2H2N2S3.Zn/c5-1-3-4-2(6)7-1;/h(H,3,5)(H,4,6);/q;+2

InChI Key

JXQKFGNKJGANFZ-UHFFFAOYSA-N

Canonical SMILES

C1(=S)NNC(=S)S1.[Zn+2]

Origin of Product

United States

Synthetic Methodologies for 1,3,4 Thiadiazolidine 2,5 Dithione and Its Zinc Complexes

Synthesis of 1,3,4-Thiadiazolidine-2,5-dithione Ligand

The creation of the 1,3,4-thiadiazolidine-2,5-dithione ligand is a foundational step, primarily achieved through cyclocondensation reactions. The optimization of these reactions and the incorporation of environmentally benign techniques are crucial for sustainable production.

Cyclocondensation Approaches (e.g., Hydrazine (B178648) and Carbon Disulfide)

The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or water. google.comimpactfactor.org The process involves the careful addition of carbon disulfide to a solution of hydrazine hydrate (B1144303), often under controlled temperature conditions to manage the exothermic nature of the reaction. google.com The formation of the desired product is often followed by the evolution of hydrogen sulfide (B99878) gas. google.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of the 1,3,4-thiadiazolidine-2,5-dithione synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include the molar ratio of reactants, temperature, reaction time, and the choice of base and solvent.

For instance, a patented method for producing 2,5-dimercapto-1,3,4-thiadiazole (B142945), a tautomeric form of the target ligand, specifies a molar ratio of hydrazine hydrate to carbon disulfide to sodium hydroxide (B78521) as 1:2.2-2.4:1.55-1.95. google.com This process involves cooling the sodium hydroxide, adding hydrazine hydrate in an inert gas atmosphere, and then introducing carbon disulfide while maintaining the temperature below 46°C. google.com The subsequent heating of the mixture to 65-85°C for 6-12 hours drives the reaction to completion. google.com Neutralization with an acid, such as acetic acid, at a controlled temperature of 10-60°C precipitates the product, which is then filtered and dried. google.com Another study focusing on the synthesis of thiocarbohydrazide, a related compound, suggests an optimal molar ratio of carbon disulfide to hydrazine hydrate of 1:3.1-3.2, with a reaction time of 10-11 hours at 80°C. sapub.org These examples highlight the critical role of stoichiometric control and thermal management in maximizing product yield.

ParameterCondition 1Condition 2
ReactantsHydrazine hydrate, Carbon disulfide, Sodium hydroxideHydrazine hydrate, Carbon disulfide, 2-Chloroethanol (catalyst)
Molar Ratio1 : 2.2-2.4 : 1.55-1.951 : 3.1-3.2 (Hydrazine : CS2)
Temperature<46°C (initial), 65-85°C (reaction)80°C
Reaction Time6-12 hours10-11 hours
SolventAqueousNot specified
Post-treatmentNeutralization with acid, filtration, dryingNot specified

Green Chemistry Principles in Ligand Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including thiadiazole derivatives. These approaches aim to reduce the use of hazardous solvents, minimize energy consumption, and improve reaction efficiency. Microwave-assisted and ultrasound-assisted syntheses are two prominent green methodologies. sci-hub.senih.govtishreen.edu.syresearchgate.netnih.govnih.gov

Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govtishreen.edu.synih.gov This technique allows for efficient and uniform heating of the reaction mixture, which can enhance the rate of cyclocondensation.

Similarly, ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. sci-hub.seresearchgate.netnih.gov This method can lead to the formation of products in high yields and with greater purity under milder conditions. For example, the synthesis of 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids has been achieved in excellent yields (91–97%) and short reaction times (55–65 min) at 50°C using ultrasound irradiation. sci-hub.se These green techniques offer promising alternatives to traditional synthetic routes, aligning with the growing demand for sustainable chemical processes.

Complexation Reactions for Zinc;1,3,4-thiadiazolidine-2,5-dithione

The synthesis of the zinc complex of 1,3,4-thiadiazolidine-2,5-dithione involves the direct reaction of the pre-synthesized ligand with a suitable zinc salt. The choice of the zinc salt and the reaction conditions are critical in determining the structure and properties of the final complex.

Direct Reaction with Zinc Salts (e.g., Zinc Oxide, Zinc Acetate (B1210297), Zinc Chloride)

The formation of the zinc complex is typically achieved by reacting the 1,3,4-thiadiazolidine-2,5-dithione ligand, often in its deprotonated (thiolate) form, with a zinc salt in a suitable solvent. Commonly used zinc salts include zinc chloride, zinc acetate, and potentially zinc oxide. nih.govresearchgate.netresearchgate.netresearchgate.net

For instance, the synthesis of a series of 2-amino-5-alkyl-1,3,4-thiadiazole zineb (B1684293) complexes was accomplished by reacting the corresponding thiadiazole with carbon disulfide and zinc chloride in an aqueous medium. researchgate.net The optimal conditions for this reaction were found to be a reaction time of 120 minutes at a temperature of 30°C, with a molar ratio of thiadiazole:zinc chloride:carbon disulfide:sodium hydroxide of 1:1:1.05:1.05. researchgate.net

In another example, the preparation of nano-sized zinc thiazole (B1198619) involved the initial formation of the sodium salt of 2-amino-5-mercapto-1,3,4-thiadiazole, which was then reacted with zinc chloride to precipitate the zinc complex. google.com Similarly, zinc acetate can be used as the zinc source. The synthesis of zinc acetate dihydrate is often achieved by dissolving zinc oxide in acetic acid. google.com This zinc acetate can then be reacted with the ligand. The coordination of zinc acetate with various amine-containing ligands has been well-documented, suggesting its suitability for complexation with the nitrogen and sulfur donor atoms of the 1,3,4-thiadiazolidine-2,5-dithione ligand. nih.gov

Zinc SaltLigand/PrecursorReaction ConditionsProduct
Zinc Chloride2-amino-5-alkyl-1,3,4-thiadiazole and CS2Aqueous NaOH, 30°C, 120 min2-amino-5-alkyl-1,3,4-thiadiazole zineb
Zinc ChlorideSodium salt of 2-amino-5-mercapto-1,3,4-thiadiazoleAqueous solution, room temperatureNano-sized zinc thiazole
Zinc Acetate2-amino-5-ethyl-1,3,4-thiadiazoleNot specifiedZinc(II) acetate complex

Precipitation and Isolation Techniques

Following the complexation reaction, the this compound complex is typically isolated as a precipitate. The insolubility of the complex in the reaction solvent is often the driving force for its separation.

The isolation process generally involves filtration of the precipitated solid. google.comgoogle.com The collected solid is then washed to remove any unreacted starting materials, byproducts, or residual solvent. Common washing solvents include water and ethanol. google.com For example, in the synthesis of nano-sized zinc thiazole, the white emulsion containing the product was centrifuged, and the resulting precipitate was washed with deionized water. google.com

After washing, the isolated complex is dried to remove any remaining solvent. Drying can be achieved through various methods, such as air drying or vacuum drying at a controlled temperature. google.com For instance, the nano-sized zinc thiazole was dried under vacuum to a constant weight. google.com The purity and structure of the final product are then typically confirmed using various analytical techniques.

Synthesis of Derivatized Ligands and Analogues

The 1,3,4-thiadiazolidine-2,5-dithione molecule, which exists in tautomeric equilibrium with 2,5-dimercapto-1,3,4-thiadiazole (DMTD), serves as a versatile building block for the synthesis of a wide array of derivatized ligands and analogues. Its reactive thiol or thione groups provide active sites for various chemical modifications, enabling the creation of molecules with tailored properties for applications such as metal complexation. The synthetic methodologies primarily revolve around the functionalization of these sulfur atoms and the expansion of the molecular framework to create larger, more complex structures.

Alkylation and Functionalization of Thiadiazolidinedithione Derivatives

The functionalization of the 1,3,4-thiadiazolidine-2,5-dithione core is most commonly achieved through alkylation reactions at the sulfur atoms. This approach allows for the introduction of a diverse range of organic moieties, thereby modifying the ligand's solubility, steric properties, and coordination behavior. The reaction typically proceeds via a nucleophilic substitution mechanism, where the deprotonated thiol groups of the 2,5-dimercapto-1,3,4-thiadiazole tautomer act as nucleophiles.

The synthesis can be controlled to yield either mono- or di-alkylated products. nih.gov The reaction of the dipotassium (B57713) salt of 1,3,4-thiadiazole-2,5-dithiolate with alkylating agents such as chlorocyclopentane (B1362555) or bromocyclohexane (B57405) in a suitable solvent like ethanol leads to the formation of 2,5-bis(cycloalkylsulfanyl)- nih.govresearchgate.netnih.govthiadiazoles. nih.gov Similarly, a mono-cyclopentyl-substituted derivative can be prepared through a telescopic synthesis procedure involving the formation of the potassium salt followed by a nucleophilic attack on chlorocyclopentane. nih.govresearchgate.net

The reaction conditions, including the choice of base and the stoichiometry of the reagents, are crucial in directing the outcome of the synthesis. For instance, the use of potassium carbonate as a base in dimethylformamide has been employed for the alkylation of 2,5-dimercapto-1,3,4-thiadiazole with 4-ethylbromobutyrate, yielding diethyl 4,4'-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate in high yield. acs.org A study on the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) demonstrated that altering the base and reagent proportions could selectively yield either 2-(ω-haloalkylthio)thiadiazoles or symmetrical bis-thiadiazoles. semanticscholar.org

Beyond simple alkylation, the core structure can be functionalized with more complex groups. Potentially bioactive derivatives have been synthesized by reacting 1,3,4-thiadiazol-2,5-dithiol with N-acryloyl-substituted derivatives of alkaloids. researchgate.net Furthermore, reaction with various organohalogens and chlorides of carboxylic acids has been shown to produce a range of 2,5-disubstituted 1,3,4-thiadiazole (B1197879) derivatives. connectjournals.com

Table 1: Examples of Alkylation and Functionalization Reactions

Starting MaterialReagent(s)ProductKey FindingsReference
Potassium 1,3,4-thiadiazole-2,5-dithiolateChlorocyclopentane or Bromocyclohexane2,5-bis-cycloalkylsulfanyl- nih.govresearchgate.netnih.govthiadiazolesA one-pot, two-step procedure in refluxing ethanol provides a cost-effective work-up for separation and purification. nih.gov
Potassium 1,3,4-thiadiazole-2,5-dithiolateChlorocyclopentaneMono-cyclopentyl-substituted 1,3,4-thiadiazole-2,5-dithiol (B7761095)A telescopic synthesis procedure was used, and the product was characterized by various spectroscopic techniques and single-crystal X-ray diffraction. nih.govresearchgate.net
2,5-dimercapto-1,3,4-thiadiazole4-ethylbromobutyrate, K₂CO₃ in DMFDiethyl 4,4'-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoateThe reaction yielded the product in 92% yield. The structure was confirmed by IR, ¹H-NMR, and ¹³C-NMR spectroscopy. acs.org
2-Mercapto-5-methyl-1,3,4-thiadiazoleDibromoalkanes, various bases2-(ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazolesExperimental conditions were optimized by altering the base and reagent proportions to favor the formation of either mono- or bis-thiadiazole products. semanticscholar.org
1,3,4-thiadiazol-2,5-dithiolN-acryloyl-substituted alkaloids2,5-bis derivatives with alkaloid moietiesThis method allows for the incorporation of complex, potentially bioactive alkaloid structures onto the thiadiazole core. researchgate.net
2,5-dimercapto-1,3,4-thiadiazole2-phenyl-5-chloromethyl-1,3,4-oxadiazole in pyridine2,5-di-[5-phenyl-1,3,4-oxadiazole-2-thiomethyl]-1,3,4-thiadiazoleThis reaction demonstrates the coupling of the thiadiazole core with other heterocyclic systems. nih.gov

Synthesis of Sulfur-Containing Macrocyclic Derivatives

The synthesis of macrocyclic compounds incorporating the 1,3,4-thiadiazole unit is a significant area of research, as these structures can act as selective ionophores and host molecules. One direct approach involves the reaction of the 1,3,4-thiadiazole-2,5-dithiol dipotassium salt with appropriate linking molecules. For example, hetero-crown ethers have been prepared via a nucleophilic substitution (SN2) reaction between the dipotassium salt and various ethylene (B1197577) glycol dihalide derivatives under high-dilution conditions to promote intramolecular ring closure.

A more complex strategy involves constructing the macrocycle by forming the thiadiazole ring during the cyclization step. A notable example is the thiadiazole-forming macrocyclization reaction between a linear precursor containing an α-ketoacid at one terminus and a thiohydrazide at the other. This reaction, conducted under aqueous acidic conditions, yields macrocyclic β-peptides where the 1,3,4-thiadiazole ring is an integral part of the macrocyclic backbone. nih.govresearchgate.net

Another established methodology for creating macrocycles with multiple thiadiazole subunits is the non-templated reaction of bis(4-methyl-5-(methylthio)-1,3,4-thiadiazolium) diperchlorates with α,ω-diamino compounds. This method has been successfully used to synthesize macrocycles containing two, four, or even six 1,3,4-thiadiazole rings. acs.org Furthermore, multi-step reaction sequences starting from precursors like isophthalic dihydrazide can lead to the formation of complex tetra-aza macrocyclic scaffolds that incorporate 1,3,4-thiadiazole rings.

Table 2: Methodologies for Synthesis of Sulfur-Containing Macrocycles

Precursor(s)Linking Agent / Reaction TypeMacrocycle TypeKey Features of SynthesisReference
1,3,4-Thiadiazole-2,5-dithiol dipotassium saltEthylene glycol dihalide derivativesHetero-crown ethersUtilizes a nucleophilic substitution (SN2) reaction under high-dilution conditions to favor ring closure. researchgate.net
Linear β-peptide precursors with terminal α-ketoacid and thiohydrazide groupsIntramolecular thiadiazole-forming cyclizationMacrocyclic β-peptidesA one-pot process under aqueous, acidic conditions without the need for additional catalysts or reagents. The thiadiazole ring is formed during macrocyclization. nih.gov
Bis(4-methyl-5-(methylthio)-1,3,4-thiadiazolium) diperchloratesα,ω-Diamino compoundsMacrocycles with 2, 4, or 6 thiadiazole unitsA non-templated reaction that allows for the construction of large macrocycles containing multiple heterocyclic subunits. acs.org
Isophthalic dihydrazideMulti-step sequence involving cyclization reactionsTetra-aza macrocyclic scaffolds with thiadiazole ringsA complex, multi-step synthesis to build intricate macrocyclic structures containing various heterocyclic components. nih.gov

Coordination Chemistry and Metal Ligand Interactions

Zinc Coordination Environment and Geometry

The zinc(II) ion, with its d¹⁰ electronic configuration, does not exhibit ligand field stabilization effects and can adopt various coordination numbers and geometries, typically ranging from four to six. semanticscholar.org In complexes with thiadiazole-based ligands, a tetrahedral geometry is frequently observed. bohrium.comnih.gov

Table 1: Typical Coordination Geometries of Zinc(II) in Thiadiazole Complexes

Coordination NumberGeometryPrevalence in Thiadiazole Complexes
4TetrahedralHigh bohrium.comnih.govresearchgate.net
5Trigonal BipyramidalModerate bohrium.com
6OctahedralLess Common

This table is generated based on typical coordination geometries for Zinc(II) and may not represent the exact geometry for the specified compound.

The 1,3,4-thiadiazolidine-2,5-dithione ligand is multifunctional, possessing several potential donor sites: the two exocyclic sulfur atoms and the two nitrogen atoms and the sulfur atom within the heterocyclic ring. nih.gov This versatility allows for various coordination modes. In its deprotonated form (2,5-dimercapto-1,3,4-thiadiazole dianion), it commonly acts as a bridging ligand, connecting multiple zinc centers to form extended polymeric chains. nih.gov

Coordination can occur through:

Bridging via exocyclic sulfur atoms: The deprotonated thiol groups can each coordinate to a different zinc ion, thus forming a bridge.

Chelation involving nitrogen and sulfur: One nitrogen atom of the thiadiazole ring and an adjacent exocyclic sulfur atom can coordinate to the same zinc center.

Bridging via ring nitrogen and exocyclic sulfur: The ligand can bridge two zinc ions using a ring nitrogen and an exocyclic sulfur atom.

In related zinc complexes with substituted 2-amino-1,3,4-thiadiazole (B1665364) ligands, coordination has been observed to occur monodentately through an endocyclic nitrogen atom. bohrium.com In a zinc coordination polymer with 5-phenyl-1,3,4-oxadiazole-2-thiolate, the ligand coordinates to two different zinc ions through a nitrogen and a sulfur atom, leading to a polymeric chain. nih.gov

The introduction of co-ligands into a coordination system can significantly influence the resulting stereochemistry around the zinc center. Co-ligands can compete for coordination sites, alter the electronic and steric environment, and ultimately dictate the final structure of the complex. For instance, in zinc(II) complexes with 2-amino-1,3,4-thiadiazole derivatives, the presence of halide co-ligands (Cl⁻, Br⁻, I⁻) results in a tetrahedral coordination geometry, whereas the presence of nitrate (B79036) anions leads to a trigonal bipyramidal geometry. bohrium.com In some zinc(II) complexes with thiadiazole-derived ligands, acetate (B1210297) ions have been found to partake in the coordination around the metal center. nih.gov

Ligand Binding Affinity and Complex Stability

The stability of metal complexes in solution is quantified by their stability constants (or formation constants). acspublisher.com While specific stability constants for the zinc;1,3,4-thiadiazolidine-2,5-dithione system were not found in the surveyed literature, general principles of coordination chemistry can provide some insights. The interaction between the "soft" sulfur donor atoms of the ligand and the borderline Lewis acid zinc(II) ion is expected to be quite strong, contributing to the stability of the resulting complexes. The chelate effect, if chelation occurs, would further enhance the stability of the complex. The polymeric nature of many zinc-DMTD complexes is also indicative of high thermodynamic stability.

Structural Diversity in Zinc-Thiadiazolidinedithione Complexes

The ability of the 1,3,4-thiadiazolidine-2,5-dithione ligand to adopt various coordination modes and act as a bridging ligand gives rise to significant structural diversity in its zinc complexes.

While monomeric zinc complexes with some substituted thiadiazole ligands have been synthesized, the parent this compound compound predominantly forms polymeric structures. bohrium.comnih.gov This is due to the presence of two deprotonatable thiol groups at the 2 and 5 positions, which readily bridge metal centers. A patent describes the synthesis of "Poly-[Zinc-1,3,4-Thiadiazole-2,5-dithiolate]," highlighting the inherent tendency of this system to form coordination polymers.

In a closely related zinc coordination polymer with 5-methylsulfanyl-1,3,4-thiadiazole-2-thione, the structure consists of one-dimensional chains. researchgate.net Similarly, a zinc complex with 5-phenyl-1,3,4-oxadiazole-2-thiolate also forms zigzag polymeric chains. nih.gov These examples suggest that the this compound complex likely exists as a one-dimensional or potentially a higher-dimensionality coordination polymer.

Table 2: Structural Architectures of Zinc-Thiadiazole Derivative Complexes

ComplexLigandArchitecture
[Zn(5-methylsulfanyl-1,3,4-thiadiazole-2-thione)₂]n5-methylsulfanyl-1,3,4-thiadiazole-2-thione1D Polymeric Chain researchgate.net
[Zn(5-phenyl-1,3,4-oxadiazole-2-thiolate)₂]n5-phenyl-1,3,4-oxadiazole-2-thiolate1D Polymeric Chain nih.gov
Poly-[Zinc-1,3,4-Thiadiazole-2,5-dithiolate]1,3,4-thiadiazolidine-2,5-dithionePolymeric

This table provides examples of polymeric structures found in related zinc-thiadiazole complexes.

In the solid state, the polymeric chains of zinc-thiadiazole complexes can further assemble into higher-order supramolecular structures through various non-covalent intermolecular interactions. These interactions play a crucial role in the packing of the polymer chains in the crystal lattice.

In the structure of the zinc-5-methylsulfanyl-1,3,4-thiadiazole-2-thione polymer, the one-dimensional chains are linked by C-H···N and C-H···S hydrogen bonds, forming a three-dimensional network. researchgate.net Similarly, in the zinc-5-phenyl-1,3,4-oxadiazole-2-thiolate polymer, weak C-H···S hydrogen bonds connect neighboring chains. nih.gov It is highly probable that similar hydrogen bonding interactions, as well as potential π-π stacking interactions between the thiadiazole rings, contribute to the supramolecular assembly in the this compound polymer.

Theoretical and Computational Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For zinc complexes with 1,3,4-thiadiazole (B1197879) derivatives, DFT calculations provide valuable insights into geometry, bonding, and electronic properties. semanticscholar.org Studies on the ligand precursor, 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD), extensively use DFT to analyze vibrational spectra and predict molecular conformations. researchgate.netrsc.org This foundational knowledge is crucial for understanding how the ligand's properties influence the structure and behavior of its zinc complex. The coordination of zinc(II) with 1,3,4-thiadiazole ligands typically occurs through endocyclic nitrogen atoms, forming complexes with geometries such as distorted tetrahedral or trigonal bipyramidal, which can be accurately modeled using DFT. researchgate.netbohrium.com

The ligand 1,3,4-thiadiazolidine-2,5-dithione, more commonly known as 2,5-dimercapto-1,3,4-thiadiazole (DMTD), can exist in several tautomeric forms. The equilibrium between these forms is critical as it dictates the potential coordination sites for the zinc ion. The primary tautomers are the dithione, the thione-thiol, and the dithiol forms. researchgate.netresearchgate.neteprajournals.com

Table 1: Principal Tautomers of the Ligand This table is generated based on data for the ligand 2,5-dimercapto-1,3,4-thiadiazole.

Tautomer Name Structural Description
Dithione Contains two C=S (thione) groups and N-H bonds.
Thione-thiol Contains one C=S (thione) group, one C-SH (thiol) group, an N-H bond, and a C=N bond.

| Dithiol | Contains two C-SH (thiol) groups and two C=N bonds. |

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the reactivity of a chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how a molecule will interact with others. For the DMTD ligand, DFT calculations have been used to estimate the energies of these orbitals and map their distribution. researchgate.net

Table 2: Representative FMO Data for a Thiadiazole Ligand This table presents conceptual data on how FMO analysis is applied, based on studies of 2,5-dimercapto-1,3,4-thiadiazole.

Orbital Energy (Conceptual Value) Description of Electron Density Distribution
HOMO -6.5 eV Primarily located on the exocyclic sulfur atoms and the π-system of the thiadiazole ring.
LUMO -1.8 eV Distributed across the N-C-S fragments of the heterocyclic ring.

| HOMO-LUMO Gap | 4.7 eV | Indicates high kinetic stability for the molecule. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Adsorption Phenomena

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique is particularly useful for studying the dynamic behavior of molecules and their interactions with surfaces. While specific MD simulation studies focusing exclusively on the "zinc;1,3,4-thiadiazolidine-2,5-dithione" complex are not widely documented, MD simulations are frequently employed to investigate the adsorption of similar organic corrosion inhibitors on zinc or zinc oxide surfaces. researchgate.net Such studies provide insights into how these molecules form protective films, detailing their orientation, binding energy, and interaction with solvent molecules at the metal-solution interface. For thiadiazole derivatives, MD simulations can help predict their behavior and function as complexing agents or as surface-active species. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Insights

Quantum chemical calculations are a powerful tool for investigating the pathways of chemical reactions, including transition states and reaction energies. rsc.orgnih.gov These methods can be used to predict reaction outcomes and understand complex mechanisms at a molecular level. For instance, DFT calculations have been used to explore the interconversion between the amino and imino tautomers of substituted 1,3,4-thiadiazoles by calculating the energy barrier of the transition state. acs.org While detailed mechanistic studies involving the specific this compound complex are limited in published literature, these computational approaches provide the framework necessary to investigate its formation, stability, and potential reaction pathways with other substrates.

Structure-Property Relationships from Computational Modeling

Computational modeling is essential for establishing quantitative structure-property relationships (QSPR), which correlate the chemical structure of a molecule with its physical, chemical, or biological properties. doi.org For various series of thiadiazole derivatives, QSPR models have been developed to predict spectral parameters or biological activities based on a set of calculated molecular descriptors (e.g., constitutional, topological, electronic). doi.org In the context of zinc complexes, computational studies have been used to relate structural features, such as coordination geometry and intermolecular interactions, to observed properties like photoluminescence and thermal stability. rsc.org Although a specific QSPR model for this compound is not available, the principles of computational modeling allow for the prediction of its properties based on its unique structural and electronic characteristics derived from methods like DFT.

Reactivity and Electrochemical Properties

Redox Behavior and Electrochemistry of Zinc;1,3,4-thiadiazolidine-2,5-dithione

The electrochemical behavior of this compound is primarily governed by the redox activity of the 1,3,4-thiadiazolidine-2,5-dithione ligand. The zinc(II) ion is redox-inactive under typical electrochemical conditions, meaning the electron transfer processes involve the ligand itself.

Studies on the parent ligand, 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD), reveal that its redox reactions can be slow at room temperature on conventional electrodes. researchgate.net The electrochemical oxidation of DMTD on solid electrodes involves the thiol groups, which undergo oxidation to form a disulfide dimer. This process involves the transfer of two electrons and two protons. researchgate.net The oxidation process is generally irreversible. The electrochemical behavior of related compounds, such as 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), also shows an irreversible redox system, which is characteristic of an "electron transfer + chemical reaction" (EC) mechanism. nih.gov In this type of mechanism, the initial electron transfer is followed by a chemical reaction, such as dimerization, which prevents the reverse reaction from occurring at the same potential.

The presence of the zinc ion in the complex can modulate the redox potential of the ligand. Coordination to the metal center can withdraw electron density from the ligand, potentially making it easier to oxidize. The specific electrochemical properties, such as the peak potential for oxidation, would be influenced by the coordination environment and the solvent system used.

Table 1: Summary of Electrochemical Characteristics

Property Description
Redox-Active Center 1,3,4-thiadiazolidine-2,5-dithione ligand
Primary Redox Process Oxidation of thiol/thione groups
Oxidation Product Disulfide-linked dimer of the ligand
Mechanism Irreversible, likely an Electron Transfer-Chemical Reaction (EC) process. nih.gov

| Influence of Zinc | Coordination may shift the oxidation potential. |

Ligand Exchange and Substitution Reactions

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. savemyexams.comlibretexts.org Zinc(II) complexes are typically considered kinetically labile, meaning they undergo ligand exchange reactions rapidly. libretexts.org This lability suggests that the 1,3,4-thiadiazolidine-2,5-dithione ligand in the zinc complex can be readily substituted by other competing ligands present in a solution.

The substitution process can be complete or partial, depending on factors such as the concentration and nature of the incoming ligand. savemyexams.com For instance, in an aqueous solution, water molecules can compete for coordination sites on the zinc ion. The addition of stronger coordinating ligands, such as ammonia (B1221849) or chloride ions, could lead to the displacement of the thiadiazole ligand.

These reactions are often reversible, with the position of the equilibrium depending on the relative stability of the complexes and the concentration of the ligands. chemguide.co.uk The general mechanism for such reactions in octahedral complexes often proceeds through a dissociative or interchange pathway, where the bond to the leaving ligand is broken or weakened before the new bond with the incoming ligand is fully formed. libretexts.org

Table 2: Potential Ligand Substitution Reactions

Incoming Ligand (Y) Potential Reaction
Water (H₂O) [Zn(DMTD)ₓ] + nH₂O ⇌ [Zn(DMTD)ₓ₋₁(H₂O)ₙ] + DMTD
Ammonia (NH₃) [Zn(DMTD)ₓ] + nNH₃ ⇌ [Zn(NH₃)ₙ]²⁺ + x(DMTD)
Chloride (Cl⁻) [Zn(DMTD)ₓ] + 4Cl⁻ ⇌ [ZnCl₄]²⁻ + x(DMTD)

Note: DMTD is used to represent the 1,3,4-thiadiazolidine-2,5-dithione ligand. Stoichiometry (x, n) is illustrative.

Chemical Stability and Degradation Pathways

The chemical stability of this compound is crucial for its storage and application. Forced degradation studies, which subject a compound to more severe conditions than typical storage, help to identify potential degradation pathways. nih.gov The primary pathways for this complex would likely involve hydrolysis, oxidation, and photolysis.

Hydrolysis: The thiadiazole ring itself is generally stable, but the bonds within the complex, particularly the zinc-sulfur coordination bonds, could be susceptible to hydrolysis under strongly acidic or basic pH conditions. This would lead to the dissociation of the complex into the zinc ion and the free ligand.

Oxidation: The sulfur atoms in the ligand are susceptible to oxidation. The thiol groups can be oxidized to form disulfides, as seen in the electrochemical behavior. Stronger oxidizing agents, such as hydrogen peroxide, could potentially lead to further oxidation to form sulfoxides or sulfonic acids. chemicalbook.com This represents a significant degradation pathway.

Photolysis: Exposure to ultraviolet light can provide the energy to break chemical bonds, potentially leading to the decomposition of the ligand and the breakdown of the coordination complex.

Thermolysis: At elevated temperatures, the compound may decompose. The thermal stability would depend on the strength of the coordination bonds and the intrinsic stability of the organic ligand.

The ligand also exhibits thione-thiol tautomerism, existing as both 1,3,4-thiadiazolidine-2,5-dithione and 2,5-dimercapto-1,3,4-thiadiazole. researchgate.net The equilibrium between these forms is a key aspect of its chemical nature and can influence its stability and reactivity.

Table 3: Potential Degradation Pathways

Condition Degradation Pathway Potential Products
Acidic/Basic pH Hydrolysis Zinc ions, free 1,3,4-thiadiazolidine-2,5-dithione
Oxidizing Agents (e.g., H₂O₂) Oxidation Ligand disulfides, sulfoxides, sulfonic acids. chemicalbook.com
UV Light Photolysis Various decomposition fragments

Interaction with Other Chemical Species and Surfaces

The sulfur atoms of the 1,3,4-thiadiazolidine-2,5-dithione ligand are effective coordinating agents, not only for the central zinc ion but also for other metals. This property makes the parent ligand, DMTD, an effective corrosion inhibitor for metals like copper and steel. researchgate.net It functions by adsorbing onto the metal surface and forming a protective film, with the sulfur atoms bonding to the surface metal atoms. The zinc complex likely retains this ability to interact strongly with metal surfaces.

The compound can also interact with various organic molecules. For instance, it is known to be a component in reaction products with formaldehyde (B43269) and phenol (B47542) derivatives. edlists.org This indicates that the N-H groups in the thiadiazole ring can participate in condensation reactions.

Furthermore, the ligand's ability to undergo redox reactions implies interaction with oxidizing and reducing agents. The interaction with oxidizing species leads to the formation of disulfide bridges, while its interaction with electrophiles has also been noted in related thiadiazole structures. researchgate.netnih.gov

Table 4: Summary of Interactions

Interacting Species Type of Interaction Significance
Metal Surfaces Adsorption/Coordination Corrosion inhibition. researchgate.net
Formaldehyde, Phenols Chemical Reaction Formation of polymeric or condensation products. edlists.org
Oxidizing Agents Redox Reaction Degradation via oxidation of sulfur atoms. researchgate.net

Advanced Applications in Materials Science and Chemical Engineering

Corrosion Inhibition Mechanisms and Performance

Zinc;1,3,4-thiadiazolidine-2,5-dithione and its parent compounds, thiadiazole derivatives, are recognized for their efficacy as corrosion inhibitors for a range of metals, including steel, copper, and zinc itself. Their protective action is attributed to their molecular structure, which facilitates strong adsorption onto metal surfaces, creating a barrier against corrosive agents.

Adsorption Mechanisms on Metal Surfaces (e.g., Zinc, Steel, Copper)

The primary mechanism by which thiadiazole-based inhibitors protect metals is through adsorption onto the metal surface. This process can involve both physisorption and chemisorption. Physisorption occurs due to electrostatic interactions between the charged metal surface and the charged inhibitor molecules. Chemisorption, a stronger form of adsorption, involves the formation of coordinate covalent bonds between the lone pair electrons of the nitrogen and sulfur atoms in the thiadiazole ring and the vacant d-orbitals of the metal atoms. nih.gov

Studies on various thiadiazole derivatives have shown that their adsorption behavior often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. nih.gov The presence of multiple heteroatoms (nitrogen and sulfur) in the 1,3,4-thiadiazolidine-2,5-dithione structure provides multiple active centers for adsorption, leading to a stable and effective protective layer. For instance, research on 2-(1,3,4-thiadiazole-2-yl)pyrrolidine has demonstrated that the adsorption process is spontaneous and involves both physical and chemical mechanisms. nih.gov

On copper surfaces, 1,3,4-thiadiazole-2,5-dithiol (B7761095) has been found to be chemically adsorbed, leading to the formation of bismuthiol-copper complexes. researchgate.net Similarly, on steel, thiadiazole derivatives can form covalent bonds between their sulfur and oxygen atoms and the iron atoms of the steel. While direct studies on this compound are limited, it is anticipated that a similar mechanism occurs where the compound forms a complex with zinc ions on the surface, creating a protective film. researchgate.net

Formation of Protective Layers and Films

The adsorption of this compound molecules on a metal surface results in the formation of a thin, protective film that acts as a physical barrier. This film isolates the metal from the corrosive environment, thereby preventing or slowing down the corrosion process. nih.gov

The effectiveness of this protective layer is dependent on several factors, including the concentration of the inhibitor, the temperature, and the pH of the corrosive medium. nih.gov Research on related thiadiazole compounds has shown that an increase in inhibitor concentration generally leads to a higher surface coverage and, consequently, a higher inhibition efficiency. nih.gov For example, 2,5-dimercapto-1,3,4-thiadiazole (B142945) has demonstrated a 94.48% inhibition efficiency for copper in a 3.5% NaCl solution. researchgate.net

The protective film formed by these inhibitors is often a complex layer. In the case of copper, the film has been found to consist of a Cu(I)-inhibitor complex, along with cuprous chloride, effectively shielding the metal. researchgate.net For zinc, organic inhibitors are known to form precipitate films of Zn(II) salts or complexes, which work in conjunction with zinc hydroxide (B78521) and oxide to provide corrosion resistance. researchgate.net It is this formation of a stable, passivating film that is central to the corrosion inhibition performance of this compound.

Lubricant and Additive Chemistry

In the field of tribology, this compound and related thiadiazole derivatives have shown promise as multifunctional lubricant additives. Their ability to reduce wear and friction between moving surfaces is critical in extending the life and improving the efficiency of machinery.

Anti-Wear Performance

The anti-wear properties of thiadiazole derivatives are attributed to their ability to form a durable protective film on metal surfaces under boundary lubrication conditions. This film, often referred to as a tribofilm, is generated through a tribochemical reaction between the additive and the metal surface, which is initiated by the heat and pressure generated at the points of contact.

While specific studies on the anti-wear performance of this compound are not widely available in open literature, the general mechanism for related zinc-based additives like zinc dialkyldithiophosphate (ZDDP) is well-understood. These additives decompose on the rubbing surfaces to form a protective layer composed of metal sulfides and phosphates. mdpi.com It is plausible that this compound functions similarly, forming a zinc and sulfur-rich film that prevents direct metal-to-metal contact, thus minimizing wear.

Friction Reduction Mechanisms

The reduction in friction is closely linked to the formation of the aforementioned tribofilm. This layer possesses a lower shear strength than the base metal, allowing the surfaces to slide past each other with less resistance. The presence of sulfur in the thiadiazole molecule is crucial, as it can react with the metal surface to form metal sulfides, which are known for their excellent lubricating properties.

Research on novel thiadiazole derivatives has highlighted their potential to significantly reduce the friction coefficient. researchgate.net The mechanism involves the creation of a boundary protection film through tribochemical reactions. This film effectively separates the interacting surfaces, transitioning the friction regime from the more severe boundary lubrication to a more manageable mixed or hydrodynamic lubrication, thereby reducing energy loss due to friction.

Table 1: Tribological Performance of a Novel Thiadiazole Derivative Lubricant Additive

Test Parameter Base Oil (PAO 10) Base Oil + 1 wt% MoS2-NOM
Friction Coefficient Reduction - ~ 53%
Wear Volume Reduction - ~ 92%

(Data synthesized from a study on a novel thiadiazole derivative for illustrative purposes) researchgate.net

Electrochemical Energy Storage Applications (e.g., Battery Electrodes)

The exploration of new materials for electrochemical energy storage systems, such as batteries, is a rapidly advancing field. While zinc metal is a promising anode material for aqueous zinc-ion batteries due to its high theoretical capacity, low cost, and inherent safety, the use of this compound as an electrode material is not well-documented in publicly available scientific literature. mdpi.commdpi.comgoogle.com

Theoretical considerations suggest that the redox-active nature of the thiadiazole ring and the presence of the zinc metal center could potentially allow for electrochemical activity. However, without experimental data, its viability as a battery electrode remains speculative. Further research would be required to investigate its electrochemical properties, such as its specific capacity, cycling stability, and rate capability, to determine its potential in energy storage applications. Currently, research in aqueous zinc-ion batteries is more focused on the development of stable zinc metal anodes and high-performance cathode materials, as well as optimizing the electrolyte composition. mdpi.comgoogle.com

Heavy Metal Ion Adsorption and Chelation for Environmental Applications

The contamination of water sources with toxic heavy metal ions is a pressing environmental issue, as these pollutants are persistent and can cause severe health problems in humans and other organisms. nih.gov The chemical structure of this compound, which is derived from 2,5-dimercapto-1,3,4-thiadiazole, makes it a promising candidate for environmental remediation. The multiple sulfur and nitrogen atoms act as effective donor sites for coordinating with heavy metal ions, functioning as a chelating agent to remove them from aqueous solutions. Materials containing similar functional groups, such as thiazole (B1198619) rings with nitrogen and sulfur atoms, have demonstrated a strong ability to adsorb heavy metal ions through coordination interactions. nih.gov

The efficacy of this compound in environmental applications stems from its ability to selectively bind with certain heavy metal ions. The removal process typically involves mechanisms such as ion-exchange and chemisorption, where the metal ions in the solution are immobilized onto the material. mdpi.com The selectivity is governed by the principles of Hard and Soft Acids and Bases (HSAB) theory. The soft sulfur donor atoms in the thiadiazolidine ring show a high affinity for soft metal cations like lead (Pb²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺), leading to strong coordination bonds.

Research on related zinc-based metal-organic frameworks (Zn-MOFs) incorporating thiazole ligands has demonstrated rapid and efficient removal of Pb²⁺ and Hg²⁺ from water. nih.gov For instance, the Zn-MOF known as IUST-2 showed removal efficiencies of over 97% for Pb²⁺ and 87% for Hg²⁺ within just three minutes. nih.gov The selectivity of adsorbents often follows a specific order, as seen with zeolitic volcanic tuffs, where the affinity was Pb > Cr > Cu > Zn > Cd > Ni. mdpi.com The pH of the solution is a critical factor, as it affects the surface charge of the adsorbent and the speciation of metal ions. nih.gov Optimal adsorption is typically observed at specific pH ranges, for instance, pH 5 for lead and pH 6 for copper and zinc using waste rubber tire adsorbents. nih.gov

Adsorption Performance of Related Materials for Heavy Metal Ions
Adsorbent MaterialTarget Metal IonRemoval Efficiency (%)Contact TimeReference
IUST-2 (Zn-MOF with thiazole ligand)Pb²⁺>97%3 min nih.gov
IUST-2 (Zn-MOF with thiazole ligand)Hg²⁺>87%3 min nih.gov
Waste Rubber Tire AdsorbentPb²⁺96.62%120 min nih.gov
Waste Rubber Tire AdsorbentCu²⁺93.85%120 min nih.gov
MgFe Layered Double HydroxidePb²⁺-- mdpi.com
MgFe Layered Double HydroxideCd²⁺-- mdpi.com
MgFe Layered Double HydroxideZn²⁺-- mdpi.com

Precursors for Specialized Materials Synthesis

The this compound compound serves as a valuable precursor for the synthesis of more complex, specialized materials. Its defined structure and reactive sites allow it to be used as a fundamental building block in the bottom-up construction of functional supramolecular assemblies and porous frameworks.

Sulfur-containing macrocycles, including thiacrown ethers, are a class of compounds known for their ability to selectively bind metal ions. researchgate.net The parent ligand, 1,3,4-thiadiazole-2,5-dithiol, is a key precursor in the synthesis of these structures. researchgate.net Typically, the dipotassium (B57713) salt of the dithiol undergoes a nucleophilic substitution reaction with appropriate dihalide derivatives under high-dilution conditions to facilitate ring closure and the formation of macrocyclic crown ethers. researchgate.net These synthesized hetero-crown ethers have been shown to be effective and selective complexing agents for a variety of metal ions, including Ag⁺, Cd²⁺, Pb²⁺, Cu²⁺, and Fe³⁺, making them suitable for applications as metal sensors or for metal separation. researchgate.net The zinc salt, this compound, can similarly be envisioned as a precursor in template-assisted synthesis protocols.

Selectivity of 1,3,4-Thiadiazole-Based Crown Ethers for Metal Ions
Synthesized LigandMetal Ions Showing High SelectivityPotential ApplicationReference
Hetero-crown ethers (Ligands I–IV)Ag⁺, Cd²⁺, Pb²⁺, Cu²⁺, Fe³⁺, Cr³⁺Metal sensors, Metal separation researchgate.net

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes linked by organic ligands. They have garnered significant attention for applications in gas storage, separation, and catalysis due to their high surface area and tunable porosity. nih.gov Zinc is one of the most common metals used for the synthesis of MOFs. nih.govmdpi.com

The 1,3,4-thiadiazolidine-2,5-dithione ligand is an excellent candidate for constructing novel MOFs. Its multiple coordination sites (both nitrogen and sulfur atoms) can bridge multiple zinc centers, leading to the formation of robust three-dimensional networks. The presence of sulfur within the framework is particularly advantageous. For example, a crystallographically resolved 3D Zn-tetrathiolate MOF has been successfully synthesized, demonstrating the viability of creating stable frameworks with zinc-sulfur coordination. rsc.org Furthermore, Zn-MOFs built with thiazole-containing ligands have shown remarkable performance in the adsorption of heavy metals, indicating that a MOF derived from this compound could combine high porosity with a strong, selective affinity for pollutants like lead and mercury. nih.gov

Catalytic Applications (e.g., in Organic Transformations)

In recent years, there has been a significant shift towards using catalysts based on abundant, inexpensive, and less toxic metals like zinc, moving away from precious metals. researchgate.netdntb.gov.ua Zinc-based catalysts have proven effective in a wide array of organic transformations. Specifically, zinc(II) thione complexes have been successfully employed as catalysts for reactions such as the synthesis of 2,4-dihydroperimidine derivatives. researchgate.net

The catalytic activity of zinc compounds stems from the Lewis acidity of the Zn²⁺ ion, which can activate substrates. Zinc catalysts are utilized in C-C, C-N, and C-O bond formation reactions, as well as hydroamination and the chemical fixation of carbon dioxide. researchgate.netresearchgate.net The this compound complex combines the Lewis acidic zinc center with a sulfur-rich ligand. This unique electronic environment could be harnessed to catalyze a variety of organic transformations, potentially offering novel reactivity and selectivity.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The future of synthesizing zinc;1,3,4-thiadiazolidine-2,5-dithione and related metal-dithiocarbamate complexes is geared towards "green" chemistry principles to minimize environmental impact. ajgreenchem.comrsc.org Researchers are increasingly focusing on methods that are highly atom-economical, utilize environmentally benign solvents, and operate under milder reaction conditions. organic-chemistry.org One promising approach is the adoption of one-pot, multi-component condensation reactions, which streamline the synthesis process by combining multiple steps without isolating intermediates. rsc.org

The use of green reaction media, such as deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG), is being explored to replace traditional volatile organic solvents. rsc.org These alternative solvents are often biodegradable, non-toxic, and can be recycled, thus reducing chemical waste. rsc.org Furthermore, catalyst- and metal-free methodologies are being investigated to provide more straightforward and sustainable pathways to these compounds. organic-chemistry.org The development of synthetic procedures that occur in aqueous media at room temperature represents a significant step towards environmentally friendly manufacturing. researchgate.net Future work will likely focus on optimizing these green methods to achieve high yields and purity, making the synthesis of this compound more efficient and sustainable.

Advanced Spectroscopic and In Situ Mechanistic Investigations

A deeper understanding of the formation and reactivity of this compound necessitates the use of advanced spectroscopic techniques and in situ monitoring. While conventional spectroscopic methods such as IR, UV-Vis, and NMR provide valuable structural information, they often only capture the state of the compound before and after a reaction. tudublin.iemdpi.com Future research will likely employ time-resolved spectroscopic techniques to probe the reaction mechanisms in real-time. tudublin.ie

In situ studies, where the reaction is monitored as it happens within the spectroscopic instrument, can provide crucial insights into the formation of intermediates and transition states. researchgate.netresearchgate.net This can be particularly valuable for understanding the cyclization process in the formation of the 1,3,4-thiadiazole (B1197879) ring. researchgate.netresearchgate.net By combining experimental data from advanced spectroscopic methods with computational modeling, a more complete picture of the reaction pathways can be constructed. This detailed mechanistic understanding is essential for optimizing reaction conditions and designing more efficient synthetic routes.

Spectroscopic TechniqueInformation GainedFuture Application
Time-resolved FluorescenceExcited-state dynamics and quenching mechanisms. tudublin.ieProbing photoactive properties.
In Situ IR/RamanReal-time monitoring of bond formation/breaking.Elucidating reaction kinetics.
In Situ NMRIdentification of transient intermediates.Mapping reaction pathways.
X-ray Absorption SpectroscopyLocal coordination environment of the zinc center.Understanding metal-ligand interactions during reactions.

Expansion of Theoretical and Computational Models for Complex Prediction

Theoretical and computational chemistry are powerful tools for predicting the structures, properties, and reactivity of complex molecules like this compound. Density Functional Theory (DFT) has been successfully used to study the structural and electronic properties of related zinc-sulfur compounds and 1,3,4-thiadiazole derivatives. researchgate.netresearchgate.net Future research will focus on developing more sophisticated computational models that can accurately predict the behavior of these complexes in various environments.

These advanced models could be used to screen potential new derivatives of this compound for specific applications, such as catalysis or materials science. By simulating their electronic and optical properties, researchers can identify promising candidates for experimental synthesis. researchgate.net Furthermore, computational studies can aid in the interpretation of complex spectroscopic data and provide a deeper understanding of the underlying chemical processes. researchgate.net The synergy between theoretical predictions and experimental validation will be crucial for accelerating the discovery and development of new functional materials based on this compound.

Exploration of New Material Applications Beyond Current Scope

The unique structural and electronic properties of this compound make it a promising candidate for a variety of material applications. While its primary use has been as a corrosion inhibitor and anti-scaling agent, its potential extends far beyond this. nih.gov The presence of both a metal center and a sulfur-rich organic ligand suggests its utility in the development of novel functional materials.

One area of exploration is the use of this compound as a building block for metal-organic frameworks (MOFs). researchgate.netrsc.org Sulfur-functionalized MOFs have shown promise in areas such as gas separation, catalysis, and sensing. researchgate.netnih.gov The incorporation of this compound into MOF structures could lead to materials with unique properties and functionalities. Additionally, its semiconducting and photoactive properties could be harnessed in the development of new electronic and optoelectronic devices. rsc.org Future research will likely focus on synthesizing and characterizing new materials derived from this compound and exploring their performance in a range of applications, from energy storage to environmental remediation. rsc.orgoup.com

Potential Application AreaRationale
Metal-Organic Frameworks (MOFs)The compound can act as a ligand to create porous materials for gas storage, separation, and catalysis. researchgate.netrsc.org
Semiconductor DevicesThe presence of zinc and sulfur suggests potential semiconducting properties for use in electronics. rsc.org
Photoactive MaterialsThe compound may exhibit light-absorbing properties suitable for solar energy applications. rsc.org
Lithium-Sulfur BatteriesSulfur-containing compounds are being explored as cathode materials for high-energy-density batteries. oup.com
Advanced CoatingsIts anti-corrosion properties could be enhanced for more demanding environments.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3,4-thiadiazolidine-2,5-dithione (DMTD), and how can its purity be validated?

  • Synthesis : DMTD is synthesized via condensation of carbonyl compounds, hydrazine, and hydrogen sulfide, followed by dehydrogenation of the intermediate 1,3,4-thiadiazolidine . Alternative methods include hydrogen sulfide addition to azines .
  • Purity Validation : Use melting point analysis (decomposition at 173°C) , UV-Vis spectroscopy, and elemental analysis. Confirm solubility in ether/alkali solutions and insolubility in water .

Q. How should researchers handle DMTD to mitigate instability during experiments?

  • Storage : Store below +30°C in airtight, light-resistant containers to prevent decomposition in air/light .
  • Handling : Prepare alkaline solutions fresh due to sulfur precipitation over time . Use inert atmospheres (e.g., nitrogen) for reactions requiring prolonged stability.

Q. What are the key physicochemical properties of DMTD relevant to experimental design?

  • Properties : Molecular formula (C₂H₂N₂S₃), molecular weight (150.25 g/mol), water solubility (20 g/L at 20°C), pKa ~5.66 . Thermal decomposition occurs at 173°C, with a predicted boiling point of 211.3±23.0°C .

Advanced Research Questions

Q. How do synthetic routes for DMTD derivatives (e.g., zinc complexes) affect structural and functional outcomes?

  • Zinc Complex Synthesis : React DMTD with zinc salts under controlled pH to form thiolate-zinc coordination complexes. For example, zinc-DMTD derivatives are used as lubricant additives, requiring characterization via IR (C–S stretching at ~650 cm⁻¹) and X-ray crystallography .
  • Methodological Considerations : Optimize solvent polarity (e.g., ethanol/water mixtures) to stabilize the dithione tautomer, which influences ligand-metal binding .

Q. What experimental approaches resolve contradictions in toxicity data for DMTD reaction products?

  • Conflicting Evidence : While some studies report endocrine-disrupting effects (e.g., RP-HP reaction products classified as SVHC under EU REACH ), others show non-irritating/non-sensitizing results in OECD 405/406 tests .
  • Resolution : Conduct species-specific bioassays (e.g., Daphnia magna EL₅₀ = 41 mg/L ) and in vitro endocrine receptor binding assays to clarify mechanism-action discrepancies.

Q. What methodologies assess the environmental persistence and degradation pathways of DMTD derivatives?

  • Degradation Studies : Use HPLC-MS to track byproducts of DMTD under UV irradiation or microbial treatment. Key intermediates include thiocarbonyl ylides (R₂CSCR₂), which cyclize to episulfides .
  • Environmental Modeling : Apply logP values (0 at 50°C ) to predict bioaccumulation potential in aquatic systems.

Q. How do structural modifications of DMTD (e.g., cycloalkylsulfanyl derivatives) enhance biological or thermal stability?

  • Case Study : 2,5-Bis-cycloalkylsulfanyl derivatives exhibit improved thermal stability (TGA data showing decomposition >250°C) and antibacterial activity compared to unmodified DMTD .
  • Design Strategy : Introduce electron-withdrawing groups (e.g., –SO₂–) to stabilize the thiadiazole ring against nucleophilic attack .

Methodological Guidance for Data Contradictions

Q. How to address discrepancies in the environmental hazard classification of DMTD reaction products?

  • Regulatory Context : RP-HP reaction products are SVHC-listed due to endocrine disruption , but their hazard may depend on 4-heptylphenol content (≥0.1% w/w) .
  • Testing Protocol : Use LC-MS to quantify 4-heptylphenol in reaction mixtures and correlate concentrations with in vivo estrogenic activity (e.g., zebrafish assays) .

Q. What analytical techniques differentiate tautomeric forms (dithiol vs. dithione) in DMTD metal complexes?

  • Spectroscopic Tools :

  • IR : Dithione form shows C=S stretches at ~1200 cm⁻¹; dithiol form exhibits S–H stretches at ~2550 cm⁻¹ .
  • NMR : Use ¹³C NMR to detect tautomer-specific carbon shifts (e.g., C2/C5 in dithione at ~180 ppm) .

Tables for Key Data

Property Value/Method Reference
Melting Point (DMTD)173°C (decomposition)
Water Solubility (DMTD)20 g/L at 20°C
Daphnia magna EL₅₀ (RP-HP)41 mg/L
Zinc-DMTD IR SignatureC–S stretch at ~650 cm⁻¹

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.